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5'-DMTr-dG(iBu)-Methyl phosphonamidite

Solid-phase oligonucleotide synthesis Coupling efficiency Synthesis cycle optimization

5′-DMTr-dG(iBu)-Methyl phosphonamidite (CAS 115131-08-3) is a nucleoside phosphonamidite monomer used in solid-phase oligonucleotide synthesis to introduce non-ionic methylphosphonate internucleotide linkages. The compound features a 5′-dimethoxytrityl (DMTr) protecting group, an N2-isobutyryl (iBu) base-protected deoxyguanosine core, and a 3′-methyl-(N,N-diisopropyl)-phosphonamidite reactive moiety.

Molecular Formula C42H53N6O7P
Molecular Weight 784.9 g/mol
Cat. No. B15586139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-DMTr-dG(iBu)-Methyl phosphonamidite
Molecular FormulaC42H53N6O7P
Molecular Weight784.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H53N6O7P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(55-56(9)48(27(3)4)28(5)6)35(54-36)24-53-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50)/t34-,35+,36+,56?/m0/s1
InChIKeyVJGRTTBMQFZSFY-MICLYWDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5′-DMTr-dG(iBu)-Methyl Phosphonamidite: Core Specifications for Oligonucleotide Synthesis Procurement


5′-DMTr-dG(iBu)-Methyl phosphonamidite (CAS 115131-08-3) is a nucleoside phosphonamidite monomer used in solid-phase oligonucleotide synthesis to introduce non-ionic methylphosphonate internucleotide linkages [1]. The compound features a 5′-dimethoxytrityl (DMTr) protecting group, an N2-isobutyryl (iBu) base-protected deoxyguanosine core, and a 3′-methyl-(N,N-diisopropyl)-phosphonamidite reactive moiety [1]. Its molecular weight is 784.88–784.89 g/mol [1]. Unlike standard 2-cyanoethyl (CE) phosphoramidites that yield anionic phosphodiester bonds, this monomer generates a neutral methylphosphonate backbone upon oxidation, fundamentally altering the physicochemical and biological properties of the resulting oligonucleotide [1].

Why Standard Phosphoramidites Cannot Replace 5′-DMTr-dG(iBu)-Methyl Phosphonamidite in Charge-Neutral Oligonucleotide Applications


In-class substitution of 5′-DMTr-dG(iBu)-methyl phosphonamidite with standard 2-cyanoethyl (CE) phosphoramidites is not feasible because the latter produce negatively charged phosphodiester backbones, whereas methyl phosphonamidites generate neutral methylphosphonate linkages . This charge difference directly impacts nuclease susceptibility, cellular uptake, and hybridization thermodynamics [1][2]. Moreover, the synthesis protocols diverge significantly: methyl phosphonamidites require extended coupling times (6 minutes vs. ~2 minutes for CE amidites), specialized low-water oxidizers to prevent methylphosphonate degradation, and unique deprotection conditions (ethylenediamine/ethanol vs. standard ammonium hydroxide) [3]. Failure to account for these differences leads to incomplete couplings, backbone degradation, and non-functional oligonucleotide products, necessitating explicit procurement of the methyl phosphonamidite monomer when neutral-backbone oligos are required.

Quantitative Differentiation of 5′-DMTr-dG(iBu)-Methyl Phosphonamidite: Head-to-Head Evidence for Procurement Decisions


Coupling Kinetics: 6-Minute Extended Coupling Required for Methyl Phosphonamidites vs. 2-Minute Standard Amidite Coupling

5′-DMTr-dG(iBu)-methyl phosphonamidite requires a 6-minute coupling time on automated DNA synthesizers, which is three times longer than the standard 2-minute coupling employed for conventional 2-cyanoethyl (CE) phosphoramidites [1]. This extended coupling duration is necessary to achieve acceptable stepwise yields for the sterically hindered and less reactive methyl phosphonamidite moiety. The manufacturer explicitly specifies a 6-minute coupling protocol for all methyl phosphonamidite monomers, including dG(iBu), dA(Bz), dC(Ac), and dT derivatives [2][3][4]. Additionally, a low-water content oxidizer (Glen Research 40-4032) and DMAP-containing Cap B solution (Glen Research 40-4020) are mandated to prevent degradation of the methylphosphonate linkage during oxidation [1].

Solid-phase oligonucleotide synthesis Coupling efficiency Synthesis cycle optimization

Nuclease Resistance: Single Methylphosphonate Linkage Confers Complete 3′-Exonuclease Protection in Mammalian Serum

Oligonucleotides synthesized using 5′-DMTr-dG(iBu)-methyl phosphonamidite and its nucleoside counterparts contain methylphosphonate internucleotide linkages that are highly resistant to nuclease degradation. A single methylphosphonate linkage placed at the 3′-terminus of an oligo-2′-O-methylribonucleotide is sufficient to confer complete protection against degradation by 3′-exonuclease activity in mammalian serum, whereas the corresponding all-phosphodiester oligonucleotide undergoes rapid degradation [1]. In a separate study, an all-methylphosphonate hexamer, d(AmTmGmAmCm)rU, was reported to be nuclease-resistant and maintained binding affinity with a dissociation constant (Kd) of 272 nM under physiological Mg²⁺ conditions (15 mM) [2]. Furthermore, alternating methylphosphonate/phosphodiester oligomers exhibit complete resistance to 3′-exonuclease hydrolysis in mammalian serum, in contrast to fully phosphodiester oligomers which are rapidly degraded [3].

Antisense oligonucleotides Nuclease stability Serum stability assays

Hybridization Thermodynamics: Each Methylphosphonate Linkage Reduces Duplex Free Energy by -0.75 kcal/mol in High Salt

The introduction of methylphosphonate linkages via 5′-DMTr-dG(iBu)-methyl phosphonamidite alters the thermodynamic stability of DNA duplexes. Spectrophotometric melting studies on 14-mer oligodeoxynucleotides containing single methylphosphonate modifications (A, C, G, or T) demonstrated that each methylphosphonate linkage contributes a free energy decrement (ΔΔG°) of -0.75 kcal/mol to duplex formation under high salt conditions, relative to the unmodified phosphodiester sequence [1]. This destabilization is independent of the specific nucleoside (A, C, G, or T) bearing the modification [1]. However, at low ionic strength (<0.01 M NaCl), the charge-neutral methylphosphonate backbone confers a hybridization advantage: a 12-mer containing 10 methylphosphonate bonds outcompetes the analogous phosphodiester 12-mer for target binding, forming more stable hybrids under low-salt conditions [1].

Oligonucleotide hybridization Thermodynamic stability Nearest-neighbor parameters

Deprotection Chemistry: Ethylenediamine/Ethanol Cleavage Eliminates dC Modification vs. Standard Ammonia Deprotection

Oligonucleotides containing methylphosphonate linkages require a fundamentally different deprotection strategy compared to standard phosphodiester oligos. Whereas conventional CE phosphoramidite-derived oligos are cleaved and deprotected using concentrated ammonium hydroxide, methylphosphonate oligos undergo cleavage and deprotection using ethylenediamine in ethanol [1]. This alternative condition is critical to prevent undesirable side reactions: when dC monomers with standard benzoyl protection are used, ammonium hydroxide deprotection leads to modification at dC sites . The Beckman Instruments patent (US 5,731,429) explicitly claims that use of ethylenediamine in the cleavage and deprotection procedure "substantially eliminates the formation of undesirable side products" [1]. For dC incorporation, an acetyl-protected dC monomer (dC-Ac) is recommended; this protecting group is removed by ammonium hydroxide during the cleavage step, avoiding modification at dC sites during the subsequent ethylenediamine/ethanol deprotection .

Oligonucleotide deprotection Post-synthesis processing Base modification

Storage and Solution Stability: 24-Hour Solution Stability and Refrigerated Storage Requirement

5′-DMTr-dG(iBu)-methyl phosphonamidite exhibits defined storage and solution stability parameters that differ from standard phosphoramidites. According to manufacturer specifications, the compound requires refrigerated storage at 2–8°C under dry conditions [1]. Once dissolved in anhydrous acetonitrile (or THF for dG monomer), the solution is stable for only 24 hours [1]. This limited solution stability contrasts with many standard CE phosphoramidites, which can remain stable in acetonitrile solution for up to 1–2 weeks under proper storage. The dG monomer specifically uses tetrahydrofuran (THF) as the recommended diluent, whereas dA, dC, and dT methyl phosphonamidites use anhydrous acetonitrile [1][2].

Reagent storage Solution stability Synthesis planning

High-Value Application Scenarios for Oligonucleotides Synthesized with 5′-DMTr-dG(iBu)-Methyl Phosphonamidite


Antisense Oligonucleotide Therapeutics Requiring Serum-Stable, Charge-Neutral Backbones

Methylphosphonate-modified antisense oligonucleotides (ASOs) synthesized using 5′-DMTr-dG(iBu)-methyl phosphonamidite are fully resistant to serum 3′-exonucleases and exhibit enhanced cellular uptake due to their neutral backbone, eliminating the need for transfection reagents in certain cell types [1]. The quantitative ΔΔG° penalty of -0.75 kcal/mol per modification allows precise Tm engineering to maintain target affinity while achieving nuclease protection [2].

Diagnostic Probes for Low-Ionic-Strength Hybridization Conditions

At NaCl concentrations below 0.01 M, methylphosphonate-substituted oligodeoxynucleotides form more stable hybrids with complementary targets than their fully phosphodiester counterparts [1]. This property is exploited in Southern blotting, in situ hybridization, and microfluidic diagnostic devices where low-salt buffers are required to minimize non-specific electrostatic interactions [1].

RNase H-Independent Antisense Mechanisms (Steric Block Oligonucleotides)

Methylphosphonate backbones do not recruit RNase H, making them ideal for steric-block applications such as splice-switching oligonucleotides (SSOs) or translation arrest where target RNA cleavage must be avoided [1]. The quantitative nuclease resistance data (complete 24-hour stability in serum) ensures sustained steric blockade without oligonucleotide degradation [1].

Chimeric Gapmer Oligonucleotides with Terminal Nuclease Protection

A single methylphosphonate linkage at the 3′-terminus—introduced via 5′-DMTr-dG(iBu)-methyl phosphonamidite or its nucleoside analogs—confers complete protection against 3′-exonuclease degradation while retaining a central phosphodiester or phosphorothioate core for RNase H activity [1]. This end-capping strategy reduces synthesis cost relative to fully modified oligos while achieving necessary serum stability [1].

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